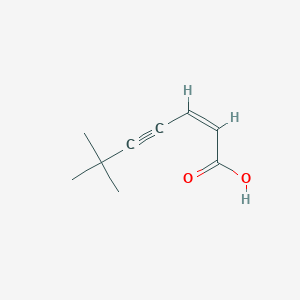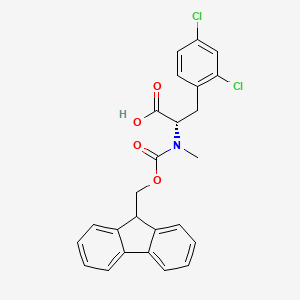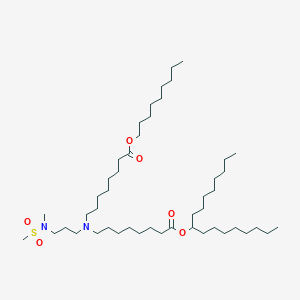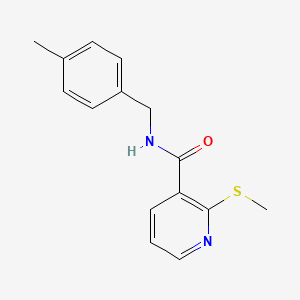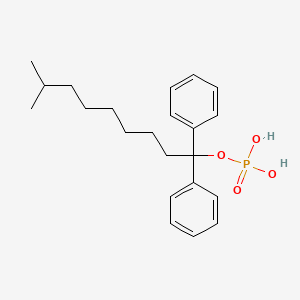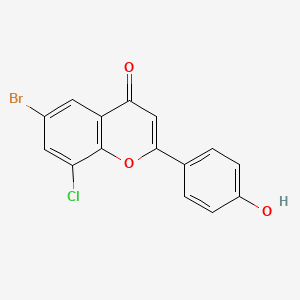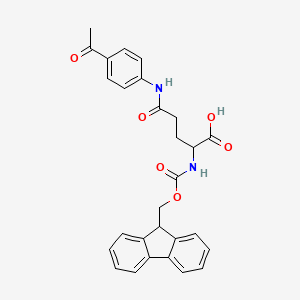
(R)-2-((Tetrahydrofuran-2-yl)methoxy)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-((Tetrahydrofuran-2-yl)methoxy)ethanamine is a chiral amine compound that features a tetrahydrofuran ring attached to an ethanamine group via a methoxy linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((Tetrahydrofuran-2-yl)methoxy)ethanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as tetrahydrofuran and an appropriate amine precursor.
Formation of the Methoxy Linkage: The tetrahydrofuran ring is functionalized with a methoxy group through a nucleophilic substitution reaction.
Introduction of the Ethanamine Group: The methoxy-functionalized tetrahydrofuran is then reacted with an ethanamine derivative under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of ®-2-((Tetrahydrofuran-2-yl)methoxy)ethanamine may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in the reactions are chosen to maximize yield and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-((Tetrahydrofuran-2-yl)methoxy)ethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted amine compounds.
Applications De Recherche Scientifique
®-2-((Tetrahydrofuran-2-yl)methoxy)ethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of ®-2-((Tetrahydrofuran-2-yl)methoxy)ethanamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-((Tetrahydrofuran-2-yl)methoxy)ethanamine: The enantiomer of the compound, with similar but distinct properties.
2-(Methoxymethyl)tetrahydrofuran: A structurally related compound with different functional groups.
Ethanamine derivatives: Compounds with similar ethanamine groups but different substituents.
Uniqueness
®-2-((Tetrahydrofuran-2-yl)methoxy)ethanamine is unique due to its specific chiral configuration and the presence of both a tetrahydrofuran ring and an ethanamine group. This combination of features gives it distinct chemical and biological properties compared to similar compounds.
Propriétés
Formule moléculaire |
C7H15NO2 |
|---|---|
Poids moléculaire |
145.20 g/mol |
Nom IUPAC |
2-[[(2R)-oxolan-2-yl]methoxy]ethanamine |
InChI |
InChI=1S/C7H15NO2/c8-3-5-9-6-7-2-1-4-10-7/h7H,1-6,8H2/t7-/m1/s1 |
Clé InChI |
VGFPQGITBRBQAN-SSDOTTSWSA-N |
SMILES isomérique |
C1C[C@@H](OC1)COCCN |
SMILES canonique |
C1CC(OC1)COCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{2-[(2,4-Dichlorobenzyl)oxy]phenyl}acrylamide](/img/structure/B13352676.png)
